![molecular formula C12H13N3 B13990302 4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-40-7](/img/structure/B13990302.png)
4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridylmethylamines. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and another pyridine ring attached via a methylene bridge. Pyridylmethylamines are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 4-methylpyridine with 2-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridylmethylamines with various substituents.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-ylmethyl)pyridin-2-amine: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and reactivity.
4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine: The position of the pyridine ring attachment differs, which can influence its chemical behavior and applications.
Uniqueness
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of the methyl group on the pyridine ring, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its reactivity and stability in various chemical reactions .
Propriétés
Numéro CAS |
62679-40-7 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-7-14-12(8-10)15-9-11-4-2-3-6-13-11/h2-8H,9H2,1H3,(H,14,15) |
Clé InChI |
ITGWHHMDIMACAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



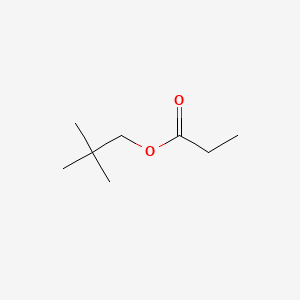

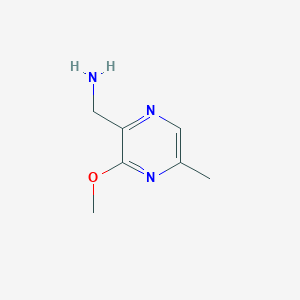
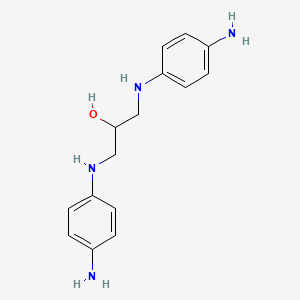
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
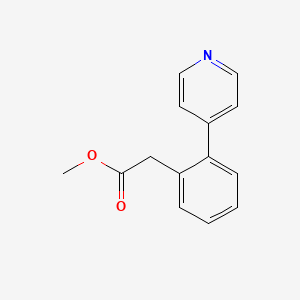
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)

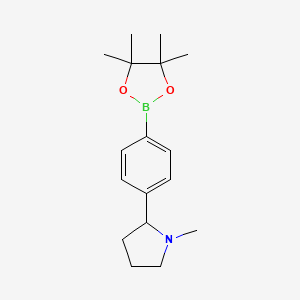
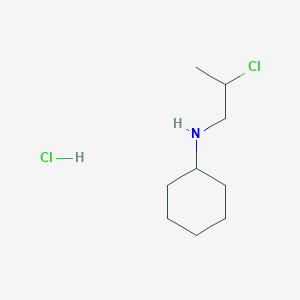
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
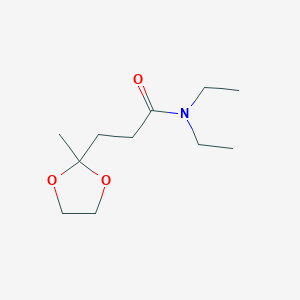
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
